

The Unsettled Question of 2-Alkylcyclobutanones in Non-Irradiated Foods: A

**Technical Review** 

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Compound of Interest

Compound Name: 2-Tetradecylcyclobutanone-D29

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This technical guide addresses the ongoing scientific debate surrounding the natural occurrence of 2-alkylcyclobutanones (2-ACBs) in foods that have not been subjected to ionizing radiation. Historically considered unique markers for food irradiation, the reported detection of these compounds in certain non-irradiated nuts has sparked controversy and further research into their origins and analytical detection. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current data, analytical methodologies, and the yet-to-be-elucidated formation pathways.

## **Executive Summary**

2-Alkylcyclobutanones (2-ACBs) are cyclic ketones formed from the corresponding fatty acids, primarily through the process of irradiation. For instance, 2-dodecylcyclobutanone (2-dDCB) is derived from palmitic acid, and 2-tetradecylcyclobutanone (2-tDCB) from stearic acid.[1] For years, their presence in food was considered definitive proof of irradiation treatment. However, a seminal study in 2008 reported the presence of 2-ACBs in non-irradiated cashew nuts and nutmeg, challenging this long-held belief.[2][3] Subsequent studies employing more sensitive analytical techniques have yielded conflicting results, with many failing to detect 2-ACBs in non-irradiated samples.[4][5][6][7] This guide summarizes the quantitative data from key studies, details the experimental protocols used for detection, and explores potential, though unconfirmed, natural formation pathways.



# Quantitative Data on 2-ACBs in Non-Irradiated Foods

The quantitative data on the presence of 2-ACBs in non-irradiated foods is contentious. The initial findings by Variyar et al. (2008) remain a significant point of discussion, while later studies with improved detection limits have largely refuted these results. The following tables summarize the key findings.

Table 1: Reported Levels of 2-Alkylcyclobutanones in Non-Irradiated Nutmeg

2- Alkylcyclobutanon e	Concentration (µg/g of lipid)	Analytical Method	Reference
2-Decylcyclobutanone (2-DCB)	2.67 ± 0.21	GC-MS	Variyar et al. (2008)
2- Dodecylcyclobutanon e (2-dDCB)	0.58 ± 0.19	GC-MS	Variyar et al. (2008)
2-DCB and 2-dDCB	Not Detected	High-Resolution GC-	Chen et al. (2012)[8] [9]
2-DCB and 2-tDCB	Below Limit of Detection	LC-MS/MS	Leung et al. (2013)[4]
2-ACBs	Not Detected	HPLC-HRMS	Breidbach & Ulberth (2016)[5]

Table 2: Reported Levels of 2-Alkylcyclobutanones in Non-Irradiated Cashew Nuts



2- Alkylcyclobutanon e	Concentration (μg/g of lipid)	Analytical Method	Reference
2- Dodecylcyclobutanon e (2-dDCB)	Present (not quantified)	GC-MS	Variyar et al. (2008)[2] [3]
2- Tetradecylcyclobutano ne (2-tDCB)	Present (not quantified)	GC-MS	Variyar et al. (2008)[2] [3]
2- Tetradecenylcyclobuta none	Present (not quantified)	GC-MS	Variyar et al. (2008)[2] [3]
2-dDCB and 2-tDCB	Below Limit of Detection	LC-MS/MS	Leung et al. (2013)[4]
2-ACBs	Not Detected	HPLC-HRMS	Breidbach & Ulberth (2016)[5][7]

## **Experimental Protocols for 2-ACB Analysis**

The detection of 2-ACBs at trace levels requires sophisticated analytical methods. The European Standard EN 1785, based on gas chromatography-mass spectrometry (GC-MS), is the benchmark method. However, advancements have led to the development of more sensitive techniques.

### Standard Method (EN 1785): GC-MS Analysis

This method is the officially recognized procedure for the detection of irradiated foods containing fat.

- Lipid Extraction: The lipid fraction is extracted from the food sample using Soxhlet extraction with hexane.
- Purification: The extracted lipids are cleaned up using column chromatography on deactivated Florisil or silica gel to isolate the 2-ACBs from the bulk of the triglycerides.



- Derivatization (Optional but improves sensitivity): The purified extract can be derivatized, for example, with hydroxylamine to form oximes.
- GC-MS Analysis: The final extract is injected into a gas chromatograph coupled to a mass spectrometer. Identification is based on the retention time and the mass spectrum of the 2-ACB, which typically shows characteristic fragments at m/z 98 and 112.[10]

# Advanced Method: LC-MS/MS with Pre-column Derivatization

This method offers enhanced sensitivity and selectivity compared to the standard GC-MS method.[4]

- Lipid Extraction: Extraction is performed using methods such as accelerated solvent extraction (ASE) or supercritical fluid extraction (SFE) for higher efficiency.
- Purification: Solid-phase extraction (SPE) is often employed for a more rapid and targeted cleanup of the extract.
- Pre-column Derivatization: The extracted 2-ACBs are derivatized with a reagent like hydroxylamine to improve their ionization efficiency in the mass spectrometer.
- LC-MS/MS Analysis: The derivatized sample is analyzed by liquid chromatography-tandem mass spectrometry. This technique provides high specificity through the selection of precursor and product ions for the targeted 2-ACBs.

## Potential Natural Formation Pathways of 2-Alkylcyclobutanones

The mechanism of 2-ACB formation in irradiated foods is well-established and proceeds via the radiolysis of triglycerides. However, the pathways for their potential natural formation remain speculative.

#### **Established Radiolytic Formation Pathway**

lonizing radiation causes the cleavage of the ester bond in triglycerides, leading to the formation of a fatty acid radical. This radical then undergoes a series of reactions, including



cyclization and loss of a water molecule, to form the corresponding 2-alkylcyclobutanone.



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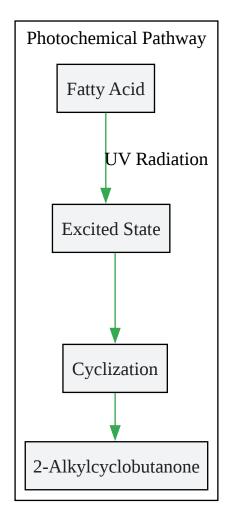
Established radiolytic formation pathway of 2-ACBs.

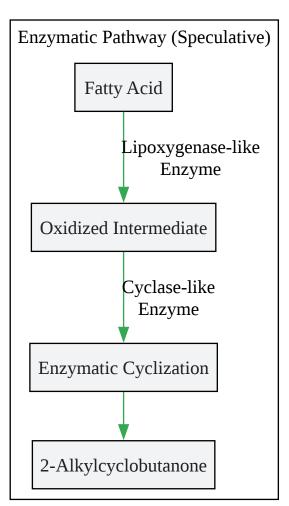
### **Hypothesized Natural Formation Pathways**

While no definitive enzymatic or oxidative pathway for 2-ACB formation in plants has been identified, some studies suggest potential avenues for their natural synthesis.

- Photochemical Formation: Research has shown that non-ionizing UV-C radiation can also lead to the formation of 2-ACBs from fatty acids.[12] This suggests that exposure to intense sunlight or other sources of UV radiation could potentially trigger their formation in certain food matrices.
- Enzymatic Activity: While not directly observed for 2-ACBs in plants, enzymatic pathways for
  the formation of other cyclic fatty acid derivatives exist. For example, a dual-function protein
  in a cyanobacterium can produce a bicyclobutane fatty acid through a lipoxygenasemediated process.[13] It is conceivable that analogous, yet undiscovered, enzyme systems
  could exist in some plants.







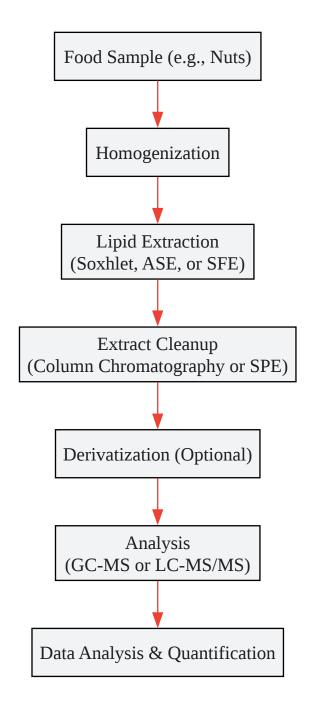
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Hypothesized natural formation pathways of 2-ACBs.

#### **Experimental Workflow for 2-ACB Detection**

The following diagram illustrates a typical workflow for the analysis of 2-ACBs in food samples, from sample preparation to final detection.





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General experimental workflow for 2-ACB analysis.

#### **Conclusion and Future Directions**

The question of the natural occurrence of 2-alkylcyclobutanones in non-irradiated foods remains unresolved. While the initial reports of their presence in cashew nuts and nutmeg were significant, subsequent studies with more sensitive instrumentation have cast doubt on these findings. The scientific consensus is leaning towards 2-ACBs being reliable markers for



irradiation, with any potential natural occurrence being at levels far below those produced by irradiation and likely below the detection limits of even advanced analytical methods.

#### Future research should focus on:

- Inter-laboratory validation studies using highly sensitive and standardized methods to definitively confirm or refute the presence of 2-ACBs in a wide range of non-irradiated foods.
- Investigation of potential formation pathways under various environmental and processing conditions that do not involve ionizing radiation, such as intense UV exposure or specific enzymatic activities.
- Development of even more sensitive analytical methods to push the limits of detection and provide a clearer picture of the baseline levels, if any, of these compounds in the food supply.

Until a definitive natural formation pathway is identified and quantified, the presence of 2-ACBs at levels detectable by standard methods should continue to be regarded as a strong indicator of food irradiation.

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